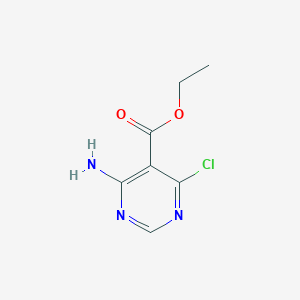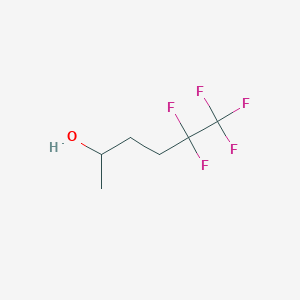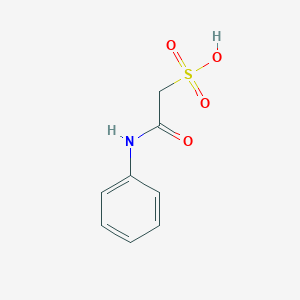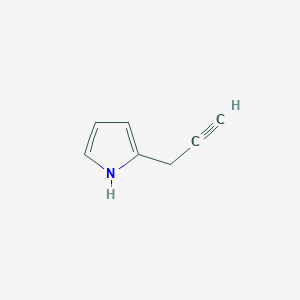
1H-Pyrrole, 2-(2-propyn-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(prop-2-yn-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the pyrrole ring. This structural feature imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-yn-1-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the alkylation of pyrrole with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours to ensure complete conversion .
Another method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of 2-(prop-2-yn-1-yl)-1H-pyrrole may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase-transfer catalysis can also enhance the reaction rate and yield by facilitating the transfer of reactants between different phases .
Análisis De Reacciones Químicas
Types of Reactions
2-(prop-2-yn-1-yl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce 2-(prop-2-en-1-yl)-1H-pyrrole or 2-(propyl)-1H-pyrrole .
Aplicaciones Científicas De Investigación
2-(prop-2-yn-1-yl)-1H-pyrrole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(prop-2-yn-1-yl)-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, the compound can act as a monoamine oxidase (MAO) inhibitor, which is relevant for its neuroprotective effects. The propargyl group in the compound is crucial for its ability to inhibit MAO and prevent the breakdown of neurotransmitters, thereby exerting neuroprotective and neurorestorative effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamine: Used in the synthesis of benzimidazole derivatives.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A useful synthon in Sonogashira cross-coupling reactions.
Rasagiline and Selegiline: Propargylamine derivatives used as MAO inhibitors for treating neurodegenerative diseases.
Uniqueness
2-(prop-2-yn-1-yl)-1H-pyrrole is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for versatile chemical modifications and the potential to interact with various biological targets, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C7H7N |
|---|---|
Peso molecular |
105.14 g/mol |
Nombre IUPAC |
2-prop-2-ynyl-1H-pyrrole |
InChI |
InChI=1S/C7H7N/c1-2-4-7-5-3-6-8-7/h1,3,5-6,8H,4H2 |
Clave InChI |
PQKFEMLWEIXJNY-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


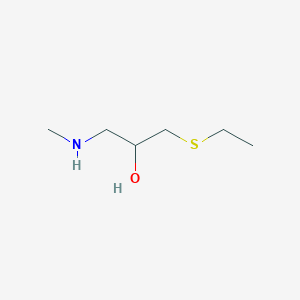

amine, Mixture of diastereomers](/img/structure/B15323237.png)

![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
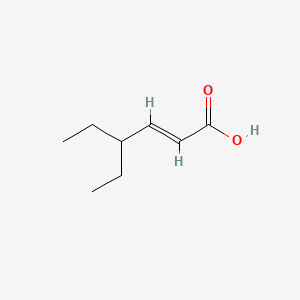
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)


![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
